

Application Notes and Protocols for Ceftriaxone

In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftriaxone**

Cat. No.: **B1232239**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to **Ceftriaxone**. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.^{[1][2]} Accurate in vitro susceptibility testing is crucial for understanding its efficacy against specific pathogens and for monitoring the emergence of resistance.

Key Principles of Susceptibility Testing

In vitro susceptibility testing determines the minimal inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. This can be achieved through various methods, including broth microdilution, disk diffusion, and gradient diffusion. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.

Data Presentation: Ceftriaxone Breakpoints

The following tables summarize the interpretive criteria for **Ceftriaxone** susceptibility testing based on CLSI guidelines. It is important to note that breakpoints can be updated, and users

should refer to the latest CLSI M100 documents for the most current information.[\[3\]](#)

Table 1: **Ceftriaxone** MIC Breakpoints (µg/mL) According to CLSI

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriaceae	≤ 1	2	≥ 4
Streptococcus pneumoniae (non-meningitis isolates)	≤ 1	2	≥ 4
Streptococcus pneumoniae (meningitis isolates)	≤ 0.5	1	≥ 2
Viridans group streptococci	≤ 1	2	≥ 4
β-hemolytic Streptococcus spp.	≤ 0.5	-	-
Haemophilus influenzae and H. parainfluenzae	≤ 2	-	-
Neisseria gonorrhoeae	≤ 0.25	-	-
Acinetobacter spp.	≤ 8	16-32	≥ 64
Anaerobes	≤ 16	32	≥ 64
Staphylococcus aureus	≤ 8	16-32	≥ 64

Data sourced from CLSI guidelines and related publications.[\[4\]](#)[\[5\]](#)[\[6\]](#)

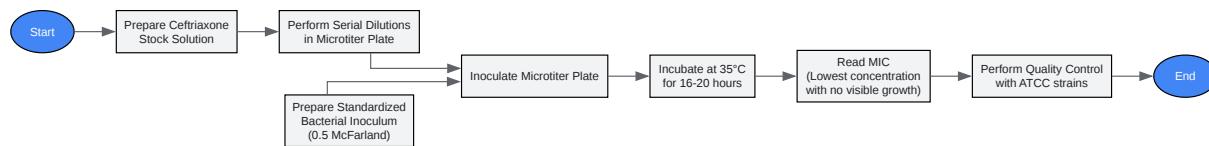
Table 2: **Ceftriaxone** Disk Diffusion Zone Diameter Breakpoints (mm) for a 30 µg Disk

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriaceae	≥ 23	20-22	≤ 19
Streptococcus pneumoniae	≥ 28	25-27	≤ 24
Haemophilus influenzae	≥ 26	-	-
Neisseria gonorrhoeae	≥ 35	-	-
Staphylococcus aureus	≥ 21	15-20	≤ 14

Interpretive criteria are based on CLSI standards.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Experimental Protocols

Broth Microdilution Method for MIC Determination


This method determines the MIC in a liquid medium using a 96-well microtiter plate format.

Materials:

- **Ceftriaxone** powder (analytical grade)
- Appropriate solvent for **Ceftriaxone**
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213, *Streptococcus pneumoniae* ATCC 49619)[\[8\]](#)

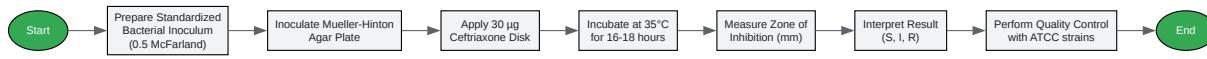
Procedure:

- Prepare **Ceftriaxone** Stock Solution: Prepare a stock solution of **Ceftriaxone** at a concentration of 1280 $\mu\text{g}/\text{mL}$.
- Prepare Serial Dilutions: Perform a two-fold serial dilution of the **Ceftriaxone** stock solution in CAMHB across the wells of a microtiter plate to achieve final concentrations typically ranging from 64 $\mu\text{g}/\text{mL}$ to 0.06 $\mu\text{g}/\text{mL}$.^[9]
- Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8 \text{ CFU/mL}$.
- Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately $5 \times 10^5 \text{ CFU/mL}$ in each well of the microtiter plate.
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.^[10]
- Reading Results: The MIC is the lowest concentration of **Ceftriaxone** that completely inhibits visible bacterial growth.^[11]
- Quality Control: Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI.

[Click to download full resolution via product page](#)

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method (Kirby-Bauer)


This method involves placing antibiotic-impregnated disks on an agar surface inoculated with the test organism.

Materials:

- **Ceftriaxone** disks (30 µg)[1][2]
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[12]

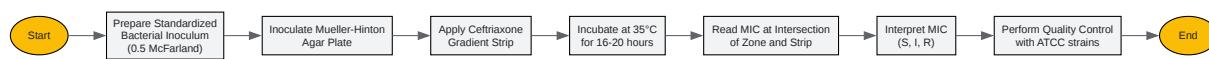
Procedure:

- Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
- Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[1]
- Disk Application: Aseptically apply a 30 µg **Ceftriaxone** disk to the surface of the inoculated agar.
- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours in ambient air.[1][2]
- Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[1]
- Interpretation: Interpret the zone diameter according to the breakpoints in Table 2.
- Quality Control: Test QC strains alongside the clinical isolates. The zone diameters for the QC strains must be within the established acceptable ranges.

[Click to download full resolution via product page](#)

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Gradient Diffusion Method


This method uses a plastic strip with a predefined gradient of antibiotic to determine the MIC on an agar plate.

Materials:

- **Ceftriaxone** gradient diffusion strips
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

Procedure:

- Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare and inoculate the MHA plate.
- Strip Application: Aseptically apply the **Ceftriaxone** gradient diffusion strip to the agar surface.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading Results: After incubation, an elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[13]
- Interpretation: Interpret the MIC value according to the breakpoints in Table 1.
- Quality Control: Test QC strains to ensure the results are within the acceptable MIC ranges.

[Click to download full resolution via product page](#)

Caption: Workflow for Gradient Diffusion Susceptibility Testing.

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.[14] QC should be performed each day of testing using well-characterized reference strains.

Table 3: Quality Control Ranges for **Ceftriaxone**

QC Strain	Test Method	Acceptable Range
Escherichia coli ATCC 25922	Disk Diffusion (30 µg)	29-35 mm
Broth Microdilution	0.03-0.12 µg/mL	
Staphylococcus aureus ATCC 29213	Broth Microdilution	1-4 µg/mL
Staphylococcus aureus ATCC 25923	Disk Diffusion (30 µg)	22-28 mm
Streptococcus pneumoniae ATCC 49619	Disk Diffusion (30 µg)	30-35 mm
Broth Microdilution	0.03-0.12 µg/mL	
Haemophilus influenzae ATCC 49247	Broth Microdilution	0.015-0.06 µg/mL
Neisseria gonorrhoeae ATCC 49226	Disk Diffusion (30 µg)	39-51 mm
Agar Dilution	0.008-0.03 µg/mL	

Ranges are based on CLSI M100 documents. Laboratories should establish their own internal QC monitoring.[12]

Troubleshooting and Considerations

- Inoculum Density: An inoculum that is too heavy or too light can lead to erroneous results. Strict adherence to the 0.5 McFarland standard is critical.
- Media: The composition and pH of the Mueller-Hinton medium can affect results. Use media from a reputable source and perform quality control.
- Incubation Conditions: Incorrect temperature or atmosphere of incubation can impact bacterial growth and antibiotic activity.
- Extended-Spectrum β -Lactamases (ESBLs): For Enterobacteriaceae, isolates with elevated **Ceftriaxone** MICs (e.g., $\geq 2 \mu\text{g/mL}$) may harbor ESBLs, which can confer resistance to cephalosporins.^[5] While routine ESBL testing is no longer universally required by CLSI, the lowered breakpoints for **Ceftriaxone** help in identifying potential ESBL-producing organisms. ^{[15][16]}
- EUCAST Guidelines: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides breakpoints and methodologies that may differ from CLSI.^{[17][18]} Researchers should be aware of the guidelines they are following and interpret results accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full Text: In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone [omjournal.org]
- 3. fda.gov [fda.gov]
- 4. Ceftriaxone | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Can the Ceftriaxone Breakpoints Be Increased Without Compromising Patient Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Interpretation criteria for sensitivity testing of ceftriaxone in agar diffusion test according to the DIN 58940 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ciamedical.com [ciamedical.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. ajol.info [ajol.info]
- 11. apec.org [apec.org]
- 12. cms.gov [cms.gov]
- 13. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β -Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ihma.com [ihma.com]
- 17. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elmy.ee [elmy.ee]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceftriaxone In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232239#protocol-for-ceftriaxone-in-vitro-susceptibility-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com